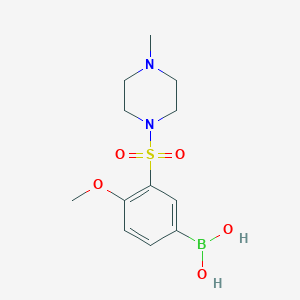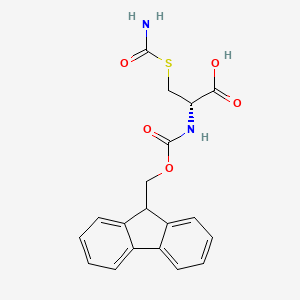
(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Vue d'ensemble
Description
The compound is a derivative of propanoic acid, which is a simple carboxylic acid. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) group suggests that this compound could be an Fmoc-protected amino acid, commonly used in peptide synthesis . The carbamoylsulfanyl group attached to the second carbon might play a significant role in its reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a backbone of propanoic acid, with the carbamoylsulfanyl group and the Fmoc-protected amino group attached to the second carbon. The Fmoc group is a bulky aromatic group, which could have significant implications for the compound’s physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the Fmoc group and the carbamoylsulfanyl group. The Fmoc group could be removed under mildly acidic conditions, a common step in peptide synthesis. The carbamoylsulfanyl group might also participate in various chemical reactions, but without more specific information, it’s difficult to predict .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the Fmoc group could increase the compound’s hydrophobicity and influence its solubility. The exact properties would depend on the specific structure and stereochemistry of the compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is used in the synthesis of various organic compounds. For instance, its derivatives have been utilized in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its role in producing high-yield compounds from simpler substances (Le & Goodnow, 2004).
Bioimaging and Photophysical Applications
- This compound has also been explored in the field of bioimaging. Its derivatives, such as fluorenyl probes, have been investigated for their linear photophysical characteristics and two-photon absorption properties, making them useful in biological imaging applications (Morales et al., 2010).
Peptide Synthesis
- In peptide synthesis, derivatives of this acid have been employed as building blocks. For example, dipeptidyl ureas and urea acids have been synthesized using fluoren-9-ylmethoxycarbonyl amino derivatives, indicating its utility in the creation of complex peptide structures (Sureshbabu et al., 2006).
Photocatalytic Applications
- Recent studies have also shown the use of fluorene-derivative photocatalysts, like 3-amino-fluorene-2,4-dicarbonitriles, in the decarboxylative cross-coupling reactions of α-amino acids. This demonstrates the compound's potential in photocatalysis and organic synthesis (Chen et al., 2019).
Magnetic and Optical Properties
- The magnetic and optical properties of this compound's derivatives have been studied as well. For example, manganese(II) complexes containing fluorenylcarboxylate ligands demonstrate unique magnetic properties, highlighting the potential of these compounds in materials science (Tang et al., 2016).
Orientations Futures
The study and application of Fmoc-protected amino acids are a significant area of research in chemistry and biology, particularly in the field of peptide synthesis. This compound, with its unique carbamoylsulfanyl group, could potentially be of interest in the synthesis of novel peptides or in other chemical reactions .
Propriétés
IUPAC Name |
(2S)-3-carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c20-18(24)27-10-16(17(22)23)21-19(25)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYYXWHARILPJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



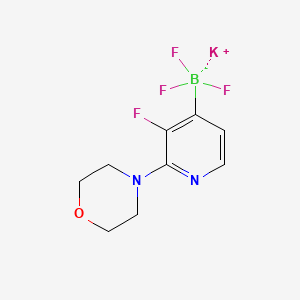
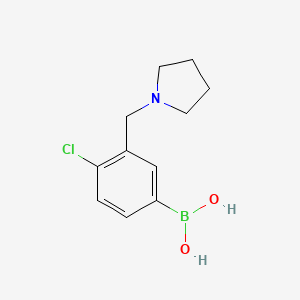
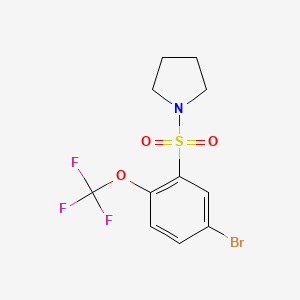

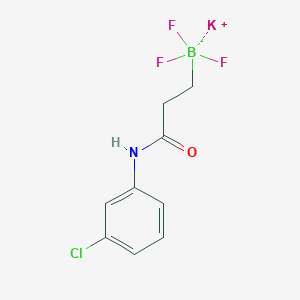
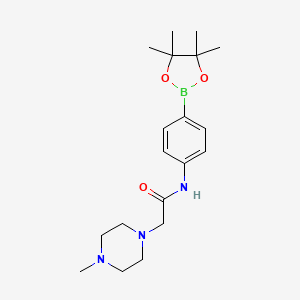
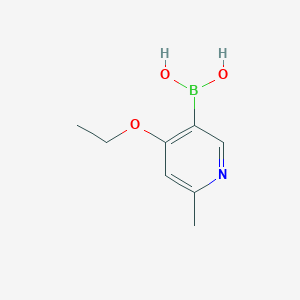
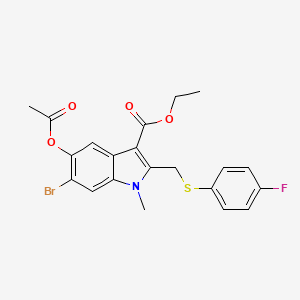
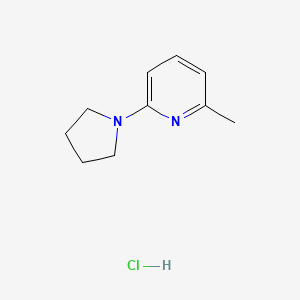
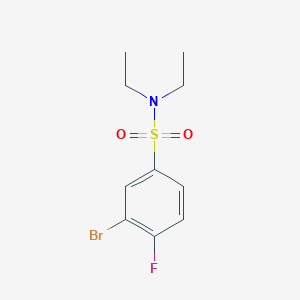
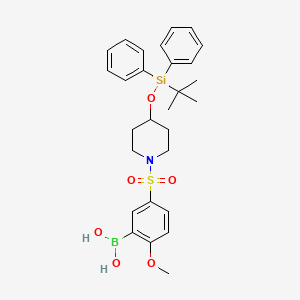
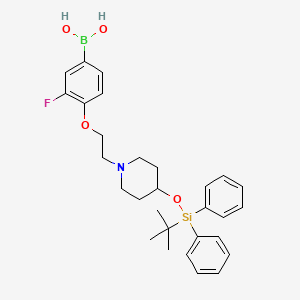
![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)
